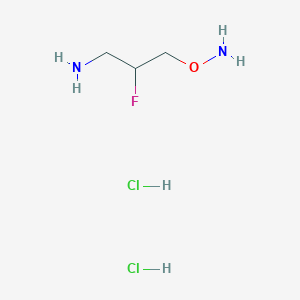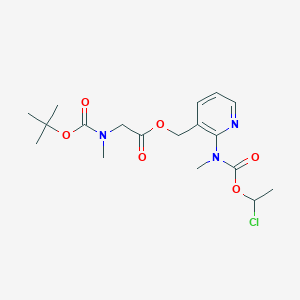![molecular formula C42H50N6O2+2 B150963 N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine CAS No. 130605-12-8](/img/structure/B150963.png)
N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine, commonly known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 (CoQ10), a naturally occurring antioxidant that plays a crucial role in cellular energy production. However, MitoQ has been shown to be more effective than CoQ10 in protecting mitochondria from oxidative damage, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
MitoQ acts by scavenging free radicals and preventing oxidative damage to mitochondria. Free radicals are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. Mitochondria are particularly vulnerable to oxidative damage due to their high metabolic activity and their role in energy production. MitoQ accumulates in mitochondria due to its lipophilic nature and its positive charge, which allows it to cross the mitochondrial membrane. Once inside mitochondria, MitoQ can neutralize free radicals and prevent oxidative damage.
Effets Biochimiques Et Physiologiques
MitoQ has been shown to have several biochemical and physiological effects that contribute to its therapeutic potential. These effects include:
1. Improved mitochondrial function: MitoQ can improve mitochondrial function by reducing oxidative stress and enhancing cellular energy production. This effect has been observed in various cell types, including neurons, cardiomyocytes, and cancer cells.
2. Reduced inflammation: MitoQ can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect has been observed in various animal models of inflammation.
3. Neuroprotective effects: MitoQ has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.
4. Cardioprotective effects: MitoQ has been shown to protect the heart from oxidative damage and improve cardiac function in various animal models of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MitoQ has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective accumulation in mitochondria: MitoQ selectively accumulates in mitochondria, making it a useful tool for studying mitochondrial function and oxidative stress.
2. Lipophilic nature: MitoQ is highly lipophilic, making it easy to dissolve in organic solvents and incorporate into lipid membranes.
3. Mitochondria-targeted antioxidant: MitoQ is a mitochondria-targeted antioxidant, making it more effective than non-targeted antioxidants in protecting mitochondria from oxidative damage.
Some of the limitations of MitoQ for lab experiments include:
1. High cost: MitoQ is relatively expensive compared to other antioxidants, making it less accessible for some researchers.
2. Limited solubility in aqueous solutions: MitoQ has limited solubility in aqueous solutions, making it difficult to use in some experimental setups.
3. Limited stability: MitoQ is relatively unstable in solution, and its activity can be affected by factors such as pH and temperature.
Orientations Futures
MitoQ has several potential future directions for research and development. Some of these include:
1. Clinical trials: MitoQ has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
2. Combination therapy: MitoQ may be effective in combination with other drugs or therapies for the treatment of various diseases.
3. Targeted delivery: MitoQ can be modified to target specific cell types or tissues, making it more effective in treating certain diseases.
4. Novel formulations: New formulations of MitoQ may be developed to improve its solubility, stability, and bioavailability.
In conclusion, MitoQ is a promising mitochondria-targeted antioxidant that has potential therapeutic applications in various diseases. Its selective accumulation in mitochondria, lipophilic nature, and ability to scavenge free radicals make it a useful tool for studying mitochondrial function and oxidative stress. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
MitoQ is synthesized by attaching a lipophilic triphenylphosphonium (TPP) cation to the N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine molecule. This modification allows MitoQ to selectively accumulate in mitochondria, where it can scavenge free radicals and prevent oxidative damage. The synthesis of MitoQ involves several steps, including the preparation of TPP and the coupling of TPP to N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine. The final product is a yellowish-orange powder that is highly soluble in organic solvents.
Applications De Recherche Scientifique
MitoQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In preclinical studies, MitoQ has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular energy production. These effects have been observed in various cell types, including neurons, cardiomyocytes, and cancer cells.
Propriétés
Numéro CAS |
130605-12-8 |
|---|---|
Nom du produit |
N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine |
Formule moléculaire |
C42H50N6O2+2 |
Poids moléculaire |
670.9 g/mol |
Nom IUPAC |
N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine |
InChI |
InChI=1S/C42H48N6O2/c1-49-31-9-13-37-33(25-31)41-35-27-47(21-15-29(35)7-11-39(41)45-37)23-19-43-17-5-3-4-6-18-44-20-24-48-22-16-30-8-12-40-42(36(30)28-48)34-26-32(50-2)10-14-38(34)46-40/h7-16,21-22,25-28,37-38,43-46H,3-6,17-20,23-24H2,1-2H3/p+2 |
Clé InChI |
YPLDVKHDNAQEII-UHFFFAOYSA-P |
SMILES |
COC1=CC2=C3C(=CC=C4C3=CN(C=C4)CCNCCCCCCNCCN5C=CC6=CC=C7C(=C8C=C(C=CC8[NH2+]7)OC)C6=C5)[NH2+]C2C=C1 |
SMILES canonique |
COC1=CC2=C3C(=CC=C4C3=CN(C=C4)CCNCCCCCCNCCN5C=CC6=CC=C7C(=C8C=C(C=CC8[NH2+]7)OC)C6=C5)[NH2+]C2C=C1 |
Synonymes |
Flexi-Di |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





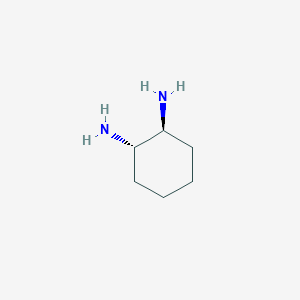



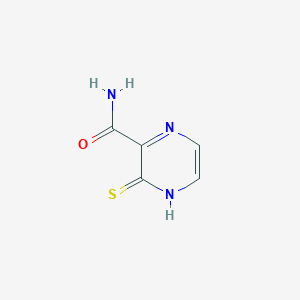

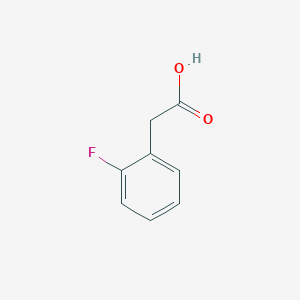
![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
